Levamisole

Anthelmintic Resistance Drug Screening Nematode Larval Assays

Anthelmintic research faces a critical challenge: benzimidazole-resistant nematodes demand a mechanistically distinct positive control. Levamisole (CAS 14769-73-4) solves this as a potent nAChR agonist with proven efficacy (99% against T. colubriformis). - Distinct MoA: Selective nAChR agonist, no cross-resistance with benzimidazoles or macrocyclic lactones. - Validated Potency: IC₅₀ 1.6 µg/mL (A. ceylanicum L3); ideal benchmark for novel anthelmintic screening. - Supply Reliability: ≥98% purity, ambient-stable, global B2B shipping with full documentation.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 14769-73-4
Cat. No. B084282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamisole
CAS14769-73-4
SynonymsDecaris
Dekaris
Hydrochloride, Levamisole
L-Tetramisole
Levamisole
Levamisole Hydrochloride
Levotetramisole
Solaskil
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3
InChIInChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
InChIKeyHLFSDGLLUJUHTE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.44e+00 g/L
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Levamisole: Procurement Overview


Levamisole (CAS 14769-73-4) is the pharmacologically active levorotatory isomer of the racemic mixture tetramisole, belonging to the imidazothiazole class of anthelmintics [1]. This compound is distinguished by its potent and broad-spectrum activity against gastrointestinal and pulmonary nematodes in both human and veterinary medicine, coupled with a well-characterized immunomodulatory profile at specific dosage regimens [2]. Unlike many broad-spectrum alternatives, its unique mechanism of action—acting as a selective agonist on nicotinic acetylcholine receptors (nAChRs) in nematodes—provides a distinct efficacy profile, particularly in cases of benzimidazole resistance [3].

Why Levamisole Cannot Be Substituted


Levamisole's anthelmintic activity is mechanistically and pharmacokinetically distinct from the two other major classes of broad-spectrum nematicides: the benzimidazoles and the macrocyclic lactones [1]. Benzimidazoles act by binding to parasitic β-tubulin, disrupting microtubule formation, while macrocyclic lactones target glutamate-gated chloride channels [2]. This difference in molecular targets means that cross-resistance is not inherent, and Levamisole remains highly efficacious against many parasite strains that have developed resistance to benzimidazoles [3]. Furthermore, its pharmacokinetic profile, characterized by rapid absorption and elimination (human plasma half-life of ~4 hours), contrasts with the much longer persistence of macrocyclic lactones, impacting treatment protocols and withdrawal periods in food animals [4]. These fundamental differences in mode of action, spectrum of activity, and disposition preclude simple, data-blind substitution in both research and clinical/agricultural practice.

Levamisole Comparative Efficacy Evidence


In Vitro Potency vs. Albendazole and Pyrantel

In a head-to-head in vitro study using a motility assay, levamisole demonstrated the highest potency among the standard-of-care drugs tested against third-stage larvae (L3) of the human hookworm *Ancylostoma ceylanicum* and the whipworm *Trichuris muris*. Its IC₅₀ values were 1.6 µg/mL and 33.1 µg/mL, respectively, which were substantially lower than those for albendazole and pyrantel pamoate, indicating superior in vitro killing activity at lower concentrations [1].

Anthelmintic Resistance Drug Screening Nematode Larval Assays

Efficacy vs. Benzimidazole-Resistant T. colubriformis

In a controlled study on sheep with confirmed benzimidazole-resistant *Trichostrongylus colubriformis* infections, levamisole (6.4 mg/kg) demonstrated 99% efficacy in removing adult worms. This was significantly superior to morantel at two doses (68% and 86% removal) and all other non-benzimidazole anthelmintics tested, which had little to no efficacy against this resistant strain [1].

Anthelmintic Resistance Management Veterinary Parasitology Drug Resistant Nematodes

Field Efficacy vs. Moxidectin and Fenbendazole

A field study on naturally infected sheep assessed the efficacy of several anthelmintics via fecal egg count reduction (FECR). Levamisole hydrochloride achieved 95.8% efficacy against *Haemonchus* spp., which was comparable to nitroxynil (96.93%) and closantel (95.5%). In stark contrast, moxidectin (80.2%) and fenbendazole (27.5%) demonstrated significantly lower efficacy, indicating widespread resistance to the latter two drug classes in this population [1].

Veterinary Parasitology Anthelmintic Resistance Sheep Nematodes

Aquaculture Safety and Efficacy vs. Ivermectin, Albendazole

In a study evaluating treatments for monogenean parasites in *Colossoma macropomum* (Tambaqui), a 24-hour therapeutic bath with 125 mg/L levamisole achieved 88.2% efficacy with 0% fish mortality. In direct comparison, a bath with 500 mg/L albendazole achieved only 48.6% efficacy, while a bath with 200 mg/L ivermectin was 100% lethal within 2 hours despite showing in vitro efficacy [1].

Aquaculture Therapeutics Fish Parasitology Monogenean Treatment

L-Subtype nAChR Activation vs. Nicotine

Patch-clamp analysis on *Ascaris suum* muscle revealed that nicotine and levamisole activate different subtypes of nicotinic acetylcholine receptors (nAChRs) with distinct single-channel conductances. Levamisole preferentially activates large-conductance channels (38.8 ± 1.2 pS), while nicotine preferentially activates small-conductance channels (26.1 ± 1.5 pS) [1]. This indicates that levamisole targets a pharmacologically distinct 'L-subtype' receptor not primarily activated by nicotine.

Receptor Pharmacology Cholinergic Agonists Nematode Neurobiology

Rapid Elimination vs. Macrocyclic Lactones

Comparative pharmacokinetic analysis across multiple species shows levamisole has a consistently short terminal elimination half-life, approximately 4 hours in humans and 5.16 hours (IV) in turtles, in stark contrast to macrocyclic lactones like fenbendazole, which has a half-life of 25.38 hours (IV) [1][2]. This rapid clearance has direct implications for treatment protocols, withdrawal periods in food animals, and the development of drug resistance.

Pharmacokinetics Drug Elimination Veterinary Medicine

Levamisole Application Scenarios


Benzimidazole-Resistant Nematode Control in Sheep

In veterinary practice and research focusing on small ruminants, levamisole is the anthelmintic of choice for managing infections with *Trichostrongylus colubriformis* and *Haemonchus contortus* where resistance to benzimidazoles has been documented. The high efficacy (99% against *T. colubriformis* and 95.8% against *Haemonchus* spp. [1][2]) provides a quantifiable and reliable alternative, preventing treatment failure and reducing economic losses in sheep and goat production systems.

In Vitro Anthelmintic Screening and MoA Studies

For parasitology research laboratories, levamisole serves as a high-potency positive control in in vitro motility and larval development assays. Its demonstrated IC₅₀ values (e.g., 1.6 µg/mL against *A. ceylanicum* L3 [3]) are lower than many standard drugs, making it an ideal benchmark for screening novel anthelmintic candidates. Furthermore, its distinct activation of the L-subtype nAChR (38.8 pS channels [4]) makes it an essential pharmacological tool for dissecting cholinergic signaling pathways in nematodes and studying the molecular basis of drug resistance.

Monogenean Control in Aquaculture

In finfish aquaculture, particularly for species like Tambaqui (*Colossoma macropomum*), levamisole is the evidence-supported therapeutic for controlling monogenean infestations via bath treatment. The protocol of 125 mg/L for 24 hours provides high efficacy (88.2%) with a demonstrated safety profile (0% mortality), offering a crucial advantage over the significant toxicity of ivermectin and the lower efficacy of albendazole in this context [5]. This application directly supports fish health management and reduces stock losses.

Rapid-Offset Pharmacological Tool

In experimental pharmacology, levamisole's short elimination half-life (~4 hours in humans, 5.16 hours in turtles [6][7]) is a key differentiator from long-acting macrocyclic lactones. This property makes it the preferred compound for studies requiring a rapid washout period to examine receptor recovery, for designing pulsed treatment regimens to delay the onset of drug resistance, or for investigating the impact of drug exposure duration on resistance selection pressure in laboratory-maintained parasite populations.

Technical Documentation Hub

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